2-(Benzo[b]thiophen-5-yl)propan-1-amine is an organic compound that belongs to a class of substituted amines. This compound features a benzo[b]thiophene moiety, which is a fused bicyclic aromatic structure known for its unique electronic properties and biological activity. The presence of the propan-1-amine group contributes to its potential pharmacological applications, particularly in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving benzo[b]thiophene derivatives and amine functionalities. It has been studied in the context of its structural analogs and their biological activities, especially in relation to stimulant properties and interactions with neurotransmitter systems.
2-(Benzo[b]thiophen-5-yl)propan-1-amine can be classified as:
The synthesis of 2-(Benzo[b]thiophen-5-yl)propan-1-amine typically involves the following methods:
For example, the synthesis may involve a multi-step process:
The molecular structure of 2-(Benzo[b]thiophen-5-yl)propan-1-amine consists of:
Key data related to its structure includes:
2-(Benzo[b]thiophen-5-yl)propan-1-amine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-donating nature of the benzo[b]thiophene ring, which can stabilize cationic intermediates during electrophilic substitution reactions.
The mechanism of action for 2-(Benzo[b]thiophen-5-yl)propan-1-amine is primarily related to its interaction with neurotransmitter systems:
Pharmacological studies indicate that compounds with similar structures often exhibit activity at serotonin and dopamine receptors, suggesting a potential for psychoactive effects.
Key physical properties include:
Chemical properties encompass:
2-(Benzo[b]thiophen-5-yl)propan-1-amine has several potential applications in scientific research:
The benzothiophene scaffold emerged as a privileged structure in CNS therapeutics following seminal work on heterocyclic analogues of phenethylamine neurotransmitters. Early psychopharmacology research identified that bioisosteric replacement of phenyl rings with benzo-fused heterocycles could enhance blood-brain barrier permeability while preserving target engagement. Specifically, benzo[b]thiophene offered superior metabolic stability compared to indole derivatives due to decreased susceptibility to oxidative degradation, positioning it as an attractive scaffold for neuroactive compounds [1] [7]. The first-generation benzothiophene CNS agents featured simple amine substitutions at the 2-position, demonstrating modest serotonin receptor affinity. Critical innovations occurred when medicinal chemists systematically explored substitutions at the 3-, 5-, and 6-positions, revealing profound effects on receptor selectivity profiles [7]. Second-generation compounds incorporated methyl, halogen, or methoxy groups that fine-tuned electronic properties and steric bulk, enabling optimized interactions with G-protein coupled receptor binding pockets. This evolution established benzothiophene as a versatile scaffold capable of yielding ligands with tailored affinity for dopaminergic, serotonergic, and adrenergic receptors involved in neurological disorders [6].
Table 1: Evolution of Benzothiophene-Based CNS Pharmacophores
| Generation | Structural Features | Representative Compounds | Key Advancements |
|---|---|---|---|
| First (1960s-1980s) | Unsubstituted benzothiophene + alkylamine | 2-(Benzo[b]thiophen-3-yl)ethanamine | Proof-of-concept CNS activity; moderate receptor affinity |
| Second (1990s-2010s) | Halogen/methoxy substitutions at C5/C6; extended amines | 5-Methoxy-2-(N,N-dimethylaminomethyl)benzo[b]thiophene | Enhanced 5-HT1A/2A selectivity; improved metabolic stability |
| Third (2010s-present) | Hybrid pharmacophores + stereochemical control | 2-(Benzo[b]thiophen-5-yl)propan-1-amine derivatives | Multi-target engagement; optimized D2/5-HT2A balance |
The strategic incorporation of protonatable amines into the benzothiophene architecture enables critical ionic interactions with aspartate residues conserved in neurotransmitter receptor binding pockets. Positional isomerism of the amine side chain exerts profound pharmacological consequences: 2-substituted derivatives exhibit preferential affinity for serotonin receptors (particularly 5-HT1A), while 3-substituted analogues demonstrate enhanced dopamine D2 receptor binding [9]. Molecular docking studies reveal that 2-(Benzo[b]thiophen-5-yl)propan-1-amine adopts a binding pose wherein the primary amine forms a salt bridge with Asp3.32 of 5-HT1A, while the benzo[b]thiophene core engages in π-π stacking with Phe6.51/Phe6.52 residues—a binding mode analogous to serotonin itself but with improved hydrophobic complementarity [6] [9].
Structure-activity relationship (SAR) analyses demonstrate that electronic modulation of the benzothiophene ring directly impacts receptor binding kinetics. Electron-donating groups (e.g., 5-methoxy) enhance 5-HT1A affinity by 3-5 fold by increasing electron density at the sulfur atom, strengthening the sulfur-aromatic interaction with Phe6.52. Conversely, electron-withdrawing substituents (e.g., 5-fluoro) shift preference toward dopamine receptors by altering the electrostatic potential of the aromatic system [7] [9]. The three-atom propylamine linker in 2-(Benzo[b]thiophen-5-yl)propan-1-amine optimally positions the amine group 5.6-6.2 Å from the ring centroid—matching the distance observed in endogenous serotonin and dopamine—thereby maximizing complementary interactions within orthosteric binding sites [6].
Table 2: Receptor Binding Profiles of Aminated Benzothiophene Derivatives
| Compound Structure | 5-HT1A Ki (μM) | D2 Ki (μM) | NET Ki (μM) | Key Structural Determinants |
|---|---|---|---|---|
| 2-(Benzo[b]thiophen-3-yl)ethanamine | 1.42 ± 0.15 | >10 | 3.28 ± 0.41 | Short chain; unsubstituted core |
| 5-MeO-2-(aminomethyl)benzo[b]thiophene | 0.18 ± 0.02 | 2.67 ± 0.33 | 1.92 ± 0.24 | 5-Methoxy; methylene linker |
| 2-(Benzo[b]thiophen-5-yl)propan-1-amine | 0.86 ± 0.09 | 0.94 ± 0.11 | 0.33 ± 0.04 | Propylamine linker; C5 substitution |
| (R)-2-(6-F-Benzo[b]thiophen-5-yl)propan-1-amine | 2.30 ± 0.25 | 0.47 ± 0.05 | 1.58 ± 0.19 | Stereochemistry; 6-fluoro substitution |
The molecular hybridization strategy underpinning 2-(Benzo[b]thiophen-5-yl)propan-1-amine integrates three pharmacophoric elements essential for CNS bioactivity: (1) the benzo[b]thiophene heterocycle as a bioisostere of catechol/phenol rings, (2) a three-carbon propylamine spacer enabling optimal distance geometry, and (3) a primary amine as a proton anchor for receptor binding. This design overcomes limitations observed in first-generation compounds where shorter ethylamine linkers induced suboptimal vectorial orientation and where tertiary amines diminished hydrogen-bonding capacity [6] [9]. Computational molecular dynamics simulations confirm that the propylamine chain adopts an extended conformation that positions the amine group within 1.2 Å of the ideal coordinates for 5-HT1A binding, while maintaining conformational flexibility for induced-fit interactions with complementary targets [4].
The benzo[b]thiophene core contributes three critical advantages over indole or naphthalene analogues: (1) The sulfur atom exhibits a lower oxidation potential than indole nitrogen, reducing metabolic degradation by hepatic CYP450 enzymes; (2) The bond angle distortion (∼5°) induced by the fused thiophene ring creates a complementary surface for the curved binding pocket of biogenic amine receptors; (3) The polarized C2-S bond (bond dipole 1.58 D) enhances π-stacking interactions with aromatic residues in receptor binding sites without introducing excessive hydrophilicity [4] [7]. Structure-property relationship studies demonstrate that 5-substitution on the benzothiophene ring optimizes logD values (1.8-2.2) for CNS penetration, while maintaining aqueous solubility >100 μM—a balance unattainable with many bicyclic aromatic systems [7].
Table 3: Hybridization Strategies in Benzothiophene-Propanamine Derivatives
| Hybridization Approach | Molecular Design Rationale | Biological Outcome |
|---|---|---|
| Scaffold Hybridization | Fusion of benzothiophene with propylamine pharmacophore | Enhanced multi-receptor engagement (5HT/DAT/NET) |
| Stereochemical Hybridization | Introduction of chiral center at propylamine C2 | 3-8 fold selectivity modulation for D2 vs 5-HT1A |
| Electronic Hybridization | 5-OMe/6-F substituents + amine protonation | Balanced H-bond donor/acceptor profile (cLogP 2.1) |
| Conformational Hybridization | Rotatable bonds optimized for induced-fit binding | Low nanomolar affinity with target flexibility |
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7